![molecular formula C9H12N2OS B2456526 2,2-dimethyl-N-(thiazol-2-yl)cyclopropane-1-carboxamide CAS No. 1125745-44-9](/img/structure/B2456526.png)
2,2-dimethyl-N-(thiazol-2-yl)cyclopropane-1-carboxamide
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Overview
Description
“2,2-dimethyl-N-(thiazol-2-yl)cyclopropane-1-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
- Pramipexole , a drug used in Parkinson’s disease treatment, contains a 2-amino-thiazole moiety linked to a cyclohexane ring structurally similar to dopamine’s catechol ring . Investigating derivatives of 2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide may provide insights into novel neuroprotective agents.
- Researchers have synthesized 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, including compounds related to our target molecule. These derivatives were screened for their antibacterial and antifungal activities . Further exploration of similar structures could lead to new antimicrobial agents.
- Benzothiazole derivatives have been studied for their anti-inflammatory and analgesic effects . Investigating the pharmacological activity of our compound in this context may yield valuable insights.
- Novel compounds bearing imidazo[1,2-a]pyridinyl and 2-(6-chlorobenzo[d]thiazol-2-yl) moieties have been evaluated for cytotoxic activity . Exploring the cytotoxic potential of our compound could contribute to cancer research.
Neuropharmacology and Neurodegenerative Diseases
Antibacterial and Antifungal Agents
Anti-Inflammatory and Analgesic Properties
Cytotoxicity and Anticancer Potential
Future Directions
Thiazoles and their derivatives have been the subject of considerable research due to their diverse biological activities . Future research could focus on the synthesis and evaluation of new thiazole derivatives, including “2,2-dimethyl-N-(thiazol-2-yl)cyclopropane-1-carboxamide”, for potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.
Biochemical Pathways
Thiazoles are known to affect various biochemical pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as solubility in different solvents could potentially influence its action .
properties
IUPAC Name |
2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-9(2)5-6(9)7(12)11-8-10-3-4-13-8/h3-4,6H,5H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNIFIDADJGOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide |
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